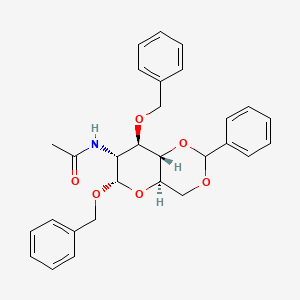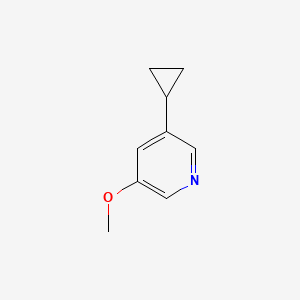
3-Fluoro-5-cyclopropylpyridine
Descripción general
Descripción
3-Fluoro-5-cyclopropylpyridine is an organic compound with the molecular formula C8H8FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the third position and a cyclopropyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-cyclopropylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-bromo-5-cyclopropylpyridine can be coupled with a fluorinated boronic acid under mild conditions to yield the desired product .
Another method involves the direct fluorination of 5-cyclopropylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. This reaction typically requires an inert atmosphere and controlled temperature to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Reactions: Products include 3-alkoxy-5-cyclopropylpyridines.
Oxidation Reactions: Products include cyclopropanone derivatives.
Reduction Reactions: Products include 3-fluoro-5-cyclopropylpiperidine.
Aplicaciones Científicas De Investigación
3-Fluoro-5-cyclopropylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying the interactions of fluorinated compounds with biological macromolecules.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and selectivity. Additionally, the cyclopropyl group can enhance the compound’s stability and resistance to metabolic degradation. These properties make it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological interactions.
5-Cyclopropylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Chloro-5-cyclopropylpyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3-Fluoro-5-cyclopropylpyridine is unique due to the combination of the fluorine atom and cyclopropyl group, which imparts distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
IUPAC Name |
3-cyclopropyl-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSKYUBVFLFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B3238396.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B3238400.png)

![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)









